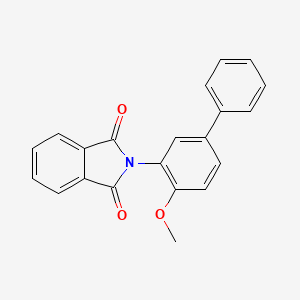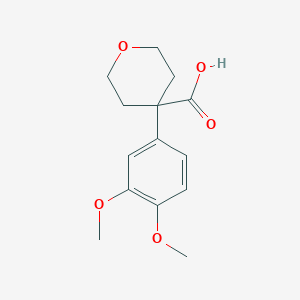
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione, also known as MBID, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MBID is a derivative of isoindole, which is a heterocyclic compound commonly found in natural products and pharmaceuticals. In
作用機序
The mechanism of action of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological system being studied. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting the cell cycle and inhibiting DNA synthesis. In neurodegenerative diseases, this compound has been shown to reduce the formation of amyloid plaques and improve cognitive function. In materials science, this compound has been shown to form stable thin films with high charge carrier mobility, making it a promising candidate for the development of electronic devices.
実験室実験の利点と制限
The advantages of using 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione in lab experiments include its high purity and stability, as well as its potential applications in various fields such as medicine and materials science. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
将来の方向性
There are several future directions for the study of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione. In medicine, further research is needed to fully understand the mechanism of action of this compound and its potential applications as an anti-cancer and neuroprotective agent. In materials science, further research is needed to optimize the properties of this compound-based organic semiconductors for the development of high-performance electronic devices. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with even greater potential for scientific research and applications.
合成法
The synthesis of 2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 4-methoxybiphenyl-3-carboxylic acid with isatoic anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
2-(4-methoxy-3-biphenylyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, this compound has shown promising results as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, due to its ability to modulate the activity of enzymes involved in the formation of amyloid plaques.
In materials science, this compound has been explored as a building block for the development of organic semiconductors, with studies demonstrating its ability to form stable thin films with high charge carrier mobility. These properties make this compound a promising candidate for the development of electronic devices such as organic solar cells and field-effect transistors.
特性
IUPAC Name |
2-(2-methoxy-5-phenylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c1-25-19-12-11-15(14-7-3-2-4-8-14)13-18(19)22-20(23)16-9-5-6-10-17(16)21(22)24/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSHXTCJSSXDAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)






![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
![2-(1-azepanylcarbonyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812278.png)
![4-hydroxy-4-[2-(hydroxyimino)propyl]-6,7-dihydro-2,1,3-benzoxadiazol-5(4H)-one oxime](/img/structure/B5812279.png)
